molecular formula C19H26O3 B073749 Methyl O-methylpodocarpate CAS No. 1231-74-9

Methyl O-methylpodocarpate

Cat. No.: B073749
CAS No.: 1231-74-9
M. Wt: 302.4 g/mol
InChI Key: BSKWXDWRTACMCC-QRQLOZEOSA-N
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Description

Methyl O-methylpodocarpate is a chemical compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol It is a methyl ester derivative of podocarpic acid, a naturally occurring diterpenoid found in the Podocarpaceae family of conifers

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl O-methylpodocarpate typically involves the esterification of podocarpic acid. One common method includes the reaction of podocarpic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Methyl O-methylpodocarpate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield podocarpic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

Methyl O-methylpodocarpate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl O-methylpodocarpate exerts its effects is primarily related to its cytotoxic properties. Studies have shown that it can inhibit the growth of certain cancer cells by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key enzymes and proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific esterification, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

methyl (1S,4aS,10aR)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-10-5-11-19(2,17(20)22-4)16(18)9-7-13-6-8-14(21-3)12-15(13)18/h6,8,12,16H,5,7,9-11H2,1-4H3/t16-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKWXDWRTACMCC-QRQLOZEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC3=C2C=C(C=C3)OC)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231-74-9
Record name Methyl (1S,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethyl-1-phenanthrenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1231-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1S-(1α,4aα,10aβ)]-1,2,3,4,4a,9,10,10a-octahydro-6-methoxy-1,4a-dimethylphenanthren-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to study the stereochemistry of Methyl O-methylpodocarpate?

A: Researchers have successfully employed a combination of NMR techniques, including NOED (Nuclear Overhauser Effect Spectroscopy), COSY (Correlation Spectroscopy), and HETCOR (Heteronuclear Correlation Spectroscopy), along with molecular mechanics calculations, to assign the 1H and 13C NMR spectra of this compound []. These studies provided insights into the spatial arrangement of atoms within the molecule, revealing its stereochemistry.

Q2: What spectral editing methods are useful for analyzing complex natural products like this compound using 13C CP/MAS NMR?

A: [] describes modified spectral editing methods for 13C CP/MAS NMR experiments that allow for the differentiation and identification of different carbon types (nonprotonated C, CH, CH2, and CH3) in complex solid samples. These methods, based on polarization transfer and spin manipulation techniques, were successfully applied to analyze this compound, showcasing their effectiveness in elucidating the structure of intricate natural products.

Q3: Can this compound be used as a starting material for synthesizing organometallic complexes?

A: Yes, research indicates that this compound can serve as a ligand in the formation of organometallic complexes. Studies have demonstrated the synthesis and electrophilic reactivity of manganese tricarbonyl complexes using this compound as a starting material []. This highlights the compound's versatility in inorganic and organometallic chemistry.

Q4: What are some of the chemical reactions that this compound can undergo?

A: this compound has been investigated in various chemical reactions. For instance, researchers have explored its low-temperature ozonolysis []. Additionally, a stereocontrolled total synthesis of racemic this compound has been achieved [], demonstrating its significance as a target in organic synthesis.

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